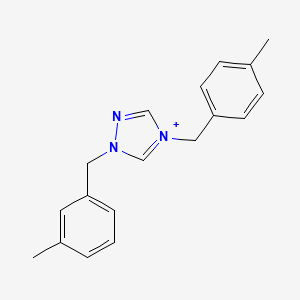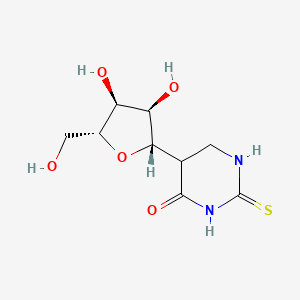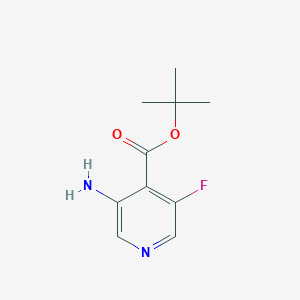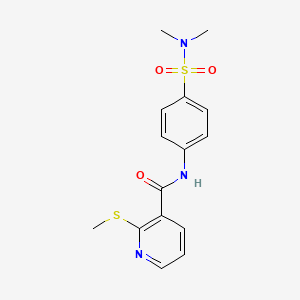
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that features a long aliphatic chain, a purine derivative, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would likely involve multiple steps, including:
Formation of the purine derivative: This could involve the reaction of a suitable precursor with reagents like formamide and acetic anhydride.
Attachment of the aliphatic chain: This might be achieved through a series of alkylation reactions, using reagents such as alkyl halides and strong bases.
Formation of the ester linkage: This could involve the reaction of a carboxylic acid derivative with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound could be oxidized at various points, such as the aliphatic chain or the purine ring.
Reduction: Reduction reactions might target the carbonyl groups or the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides, nucleophiles, or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids. It could also be used in the development of new drugs or diagnostic tools.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or surfactants, or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating their activity.
DNA/RNA interaction: The purine derivative might intercalate into DNA or RNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)amino)octanoate: Lacks the octyloxy group.
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-oxooctyl)amino)octanoate: Lacks the octyloxy group but retains the oxooctyl group.
Uniqueness
Heptadecan-9-yl 8-((3-(2-amino-6-oxo-3H-purin-9(6H)-yl)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of a long aliphatic chain, a purine derivative, and multiple functional groups. This combination of features could confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C49H90N6O5 |
|---|---|
Molecular Weight |
843.3 g/mol |
IUPAC Name |
octyl 8-[3-(2-amino-6-oxo-1H-purin-9-yl)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C49H90N6O5/c1-4-7-10-13-18-25-33-43(34-26-19-14-11-8-5-2)60-45(57)36-28-21-17-23-30-38-54(39-32-40-55-42-51-46-47(55)52-49(50)53-48(46)58)37-29-22-16-20-27-35-44(56)59-41-31-24-15-12-9-6-3/h42-43H,4-41H2,1-3H3,(H3,50,52,53,58) |
InChI Key |
UYAZXVXQXAFKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCN1C=NC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B15281547.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
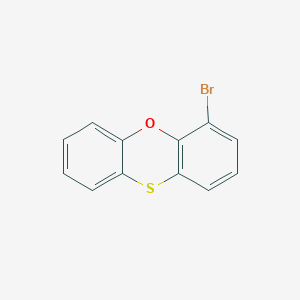
![1-[(6-Ethoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281573.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
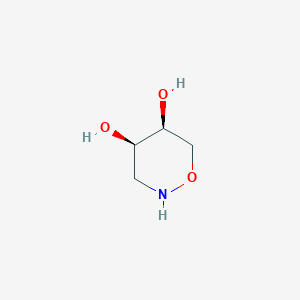
![Methyl 1-[(chloroacetyl)oxy]-12-cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B15281583.png)
